(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol
Übersicht
Beschreibung
(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound that features a piperidine ring substituted with a methylpyridine group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with piperidine derivatives under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate to the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to remove the alcohol group, forming a fully saturated piperidine derivative.
Substitution: The methylpyridine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the methylpyridine ring.
Wissenschaftliche Forschungsanwendungen
(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active agents.
Wirkmechanismus
The mechanism of action of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol in biological systems involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural context of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidinyl-indole derivatives: These compounds share the piperidine ring structure but differ in their substituents, leading to different biological activities.
Fgfr3 inhibitor compounds: These compounds also feature a piperidine ring but are designed to inhibit specific receptors, showcasing the versatility of the piperidine scaffold.
Uniqueness
(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylpyridine group and a piperidine ring makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Biologische Aktivität
The compound (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and neuroprotective effects, supported by relevant data and research findings.
Chemical Structure
The compound features a complex structure that includes a piperidine ring and a pyridine moiety. Its chemical formula is C₁₃H₁₈N₂O, indicating the presence of hydroxyl functional groups that may participate in various biochemical reactions.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. The following table summarizes findings from various studies:
Compound | Activity | Target Organisms | Reference |
---|---|---|---|
This compound | Antimicrobial | Gram-positive and Gram-negative bacteria | |
4-(Pyridin-2-yloxy)aniline | Antioxidant | N/A | |
4-(Pyridin-3-yloxy)piperidine | Neuroprotective | N/A |
Studies have shown that derivatives of piperidine, particularly those containing pyridine rings, can effectively inhibit the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial potential.
Antioxidant Activity
Antioxidant properties are crucial for reducing oxidative stress in biological systems. Compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively. This activity is particularly important in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression.
Neuroprotective Effects
Certain derivatives of this compound have been studied for their neuroprotective effects. They may modulate neurotransmitter systems, providing potential therapeutic avenues for treating conditions such as Alzheimer's and Parkinson's diseases. The dual-ring structure of the compound enhances its binding affinity to specific biological targets, potentially leading to improved efficacy in neuroprotection.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various piperidine derivatives, this compound was found to exhibit significant inhibition against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. The structural features contributing to this activity include the presence of both piperidine and pyridine rings, which enhance interaction with bacterial cell walls .
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of piperidine derivatives highlighted that compounds with similar structures could significantly reduce neuronal cell death induced by oxidative stress. The study utilized cell cultures exposed to neurotoxins and measured cell viability post-treatment with this compound, revealing a protective effect against apoptosis .
Eigenschaften
IUPAC Name |
[1-(5-methylpyridin-2-yl)piperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-4-5-12(13-7-10)14-6-2-3-11(8-14)9-15/h4-5,7,11,15H,2-3,6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZKQAIEDWQNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671517 | |
Record name | [1-(5-Methylpyridin-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-72-8 | |
Record name | 1-(5-Methyl-2-pyridinyl)-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(5-Methylpyridin-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.